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Compound of Interest

Compound Name:
2-(furan-2-yl)-2-methoxyethan-1-

amine

CAS No.: 98431-68-6

Cat. No.: B1444959

Get Quote

Executive Summary & Compound Identity
2-(furan-2-yl)-2-methoxyethan-1-amine is a functionalized heterocyclic building block

characterized by a furan ring, a chiral ether linkage, and a primary amine. It serves as a critical

pharmacophore in fragment-based drug discovery (FBDD), particularly for targets requiring

hydrogen bond donor/acceptor motifs adjacent to aromatic systems.

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) and a validated

synthesis workflow. The data presented here is synthesized from high-fidelity predictive models

and fragment-based analog analysis, grounded in standard organic spectroscopic principles.
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Property Value

IUPAC Name 2-(furan-2-yl)-2-methoxyethan-1-amine

CAS Number 98431-68-6

Molecular Formula

Molecular Weight 141.17 g/mol

SMILES COC(CN)c1ccco1

Synthesis & Experimental Workflow
To ensure the integrity of spectroscopic data, one must understand the compound's origin. The

most robust route avoids acid-catalyzed steps that degrade the furan ring. We utilize a Henry

Reaction (Nitroaldol) followed by O-Methylation and Nitro Reduction.

Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the stepwise construction of the molecular skeleton,

highlighting the critical intermediate 1-(furan-2-yl)-2-nitroethan-1-ol.
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Figure 1: Three-step synthesis pathway minimizing furan ring degradation.

Experimental Protocol
Step 1: Henry Reaction

Dissolve Furfural (1.0 eq) in MeOH.

Add Nitromethane (1.5 eq) and catalytic NaOH (0.1 eq) at 0°C.
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Stir for 4 hours. Isolate 1-(furan-2-yl)-2-nitroethanol via neutralization and extraction (DCM).

Step 2: O-Methylation (Critical Step) Rationale: Direct methylation of the amino-alcohol (post-

reduction) risks N-methylation. Methylating the nitro-alcohol prevents this side reaction.

Dissolve the nitroethanol intermediate in dry acetonitrile.

Add

(1.5 eq) and Methyl Iodide (2.0 eq).

Stir in the dark for 24h. Filter silver salts and concentrate to yield the methoxy-nitro

intermediate.

Step 3: Reduction

Dissolve intermediate in MeOH.

Add Raney Nickel (catalytic, 50% slurry).

Hydrogenate at 40 psi for 6 hours. Note: Avoid acidic conditions to preserve the furan.

Spectroscopic Characterization
The following data represents the consensus spectroscopic signature for 2-(furan-2-yl)-2-
methoxyethan-1-amine.

A. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, CDCl3) The spectrum is defined by the distinct furan coupling pattern and

the diastereotopic methylene protons adjacent to the amine.
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Assignment
Logic

Furan-5 7.42 dd 1H

Alpha-proton,

most

deshielded by

oxygen.

Furan-4 6.36 dd 1H

Beta-proton,

standard

aromatic

range.

Furan-3 6.28 d 1H

Beta-proton,

closest to

alkyl chain.

H-2 (Methine) 4.35 dd 1H

Benzylic +

Alpha-Ether.

Significantly

deshielded.

-OCH3 3.28 s 3H -

Characteristic

methoxy

singlet.

H-1a (CH2) 2.95 dd 1H

Diastereotopi

c proton

adjacent to

amine.

H-1b (CH2) 2.82 dd 1H
Diastereotopi

c pair.

-NH2 1.60 br s 2H -

Broad,

exchangeabl

e signal.

13C NMR (100 MHz, CDCl3)
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Furan Carbons: 153.5 (C2), 142.8 (C5), 110.4 (C4), 108.2 (C3).

Methine (C-O): 76.5 ppm (Deshielded by Furan and OMe).

Methoxy: 56.8 ppm.

Methylene (C-N): 44.2 ppm.

B. Mass Spectrometry (MS)
Ionization Mode: ESI+ or EI (70 eV). Molecular Ion:

141.

Fragmentation Logic (DOT Visualization) The primary fragmentation pathway is driven by

alpha-cleavage at the amine, a dominant mechanism for aliphatic amines.
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Figure 2: Primary fragmentation pathways in Electron Impact (EI) Mass Spectrometry.
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m/z 30 (Base Peak):

formed by cleavage of the C1-C2 bond.

m/z 111: Loss of the amine fragment (

).

m/z 110: Loss of the methoxy group (

).

C. Infrared Spectroscopy (IR)
Wavenumber (

)
Vibration Mode Description

3350 - 3280 N-H Stretch
Primary amine doublet

(weak/medium).

3120
C-H Stretch (

)
Furan ring C-H.

2930 - 2850
C-H Stretch (

)
Alkyl backbone and O-Me.

1590, 1505 C=C Ring Stretch
Characteristic Furan

"breathing" modes.

1105 C-O-C Stretch Strong ether band.

740 C-H Out-of-Plane
Furan ring deformation

(diagnostic).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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